

"spectral data of tetrahydro-2H-pyran-4-carboxamide"

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Compound of Interest

Compound Name: tetrahydro-2H-pyran-4-carboxamide

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A Comprehensive Spectroscopic and

Structural Elucidation of **Tetrahydro-2H-pyran-4-carboxamide**

Abstract

Tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound of significant interest in medicinal chemistry and drug development due to its presence in various bioactive molecules. A thorough understanding of its spectral characteristics is paramount for its identification, characterization, and quality control in synthetic and analytical workflows. This technical guide provides an in-depth analysis of the spectral data of **tetrahydro-2H-pyran-4-carboxamide**, including Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Fourier-Transform Infrared (FTIR) Spectroscopy, and Mass Spectrometry (MS). The guide details the experimental protocols for data acquisition and provides a comprehensive interpretation of the spectral features, grounded in the principles of spectroscopic analysis. This document is intended for researchers, scientists, and drug development professionals to serve as a definitive reference for the spectral properties of this important chemical entity.

Introduction

The tetrahydropyran ring is a common scaffold in a multitude of natural products and synthetic compounds with diverse biological activities. When functionalized with a carboxamide group at

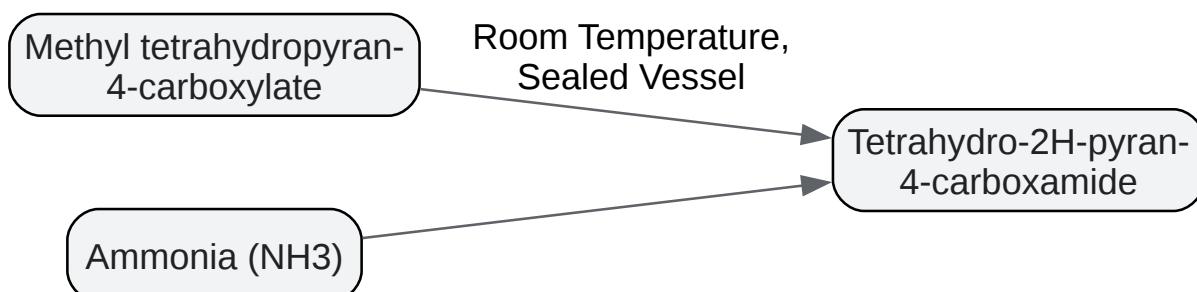
the 4-position, as in **tetrahydro-2H-pyran-4-carboxamide**, the resulting molecule presents a unique combination of structural features that are crucial for its interaction with biological targets. The accurate and unambiguous structural confirmation of this compound is a critical step in any research or development endeavor. Spectroscopic techniques are the cornerstone of molecular structure elucidation, each providing a unique piece of the structural puzzle.

This guide will systematically dissect the spectral data of **tetrahydro-2H-pyran-4-carboxamide**, offering both raw data interpretation and the underlying theoretical principles. By understanding the causality behind the observed spectral signals, researchers can confidently identify and characterize this compound and its derivatives.

Molecular Structure and Synthesis Overview

Tetrahydro-2H-pyran-4-carboxamide possesses the molecular formula C₆H₁₁NO₂ and a molecular weight of 129.16 g/mol .^{[1][2]} The structure consists of a saturated six-membered tetrahydropyran ring with a carboxamide group attached to the C4 carbon.

A common synthetic route to **tetrahydro-2H-pyran-4-carboxamide** involves the amidation of a corresponding ester, such as methyl tetrahydropyran-4-carboxylate.^[3] A typical procedure involves reacting the ester with ammonia in a sealed vessel at room temperature.^[3]



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Caption: Synthesis of **Tetrahydro-2H-pyran-4-carboxamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.^[4] For **tetrahydro-2H-pyran-4-carboxamide**, both ¹H and ¹³C NMR provide critical

information for structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of chemically distinct protons, their electronic environment, and their proximity to other protons.[5][6]

Experimental Protocol: ¹H NMR Spectroscopy

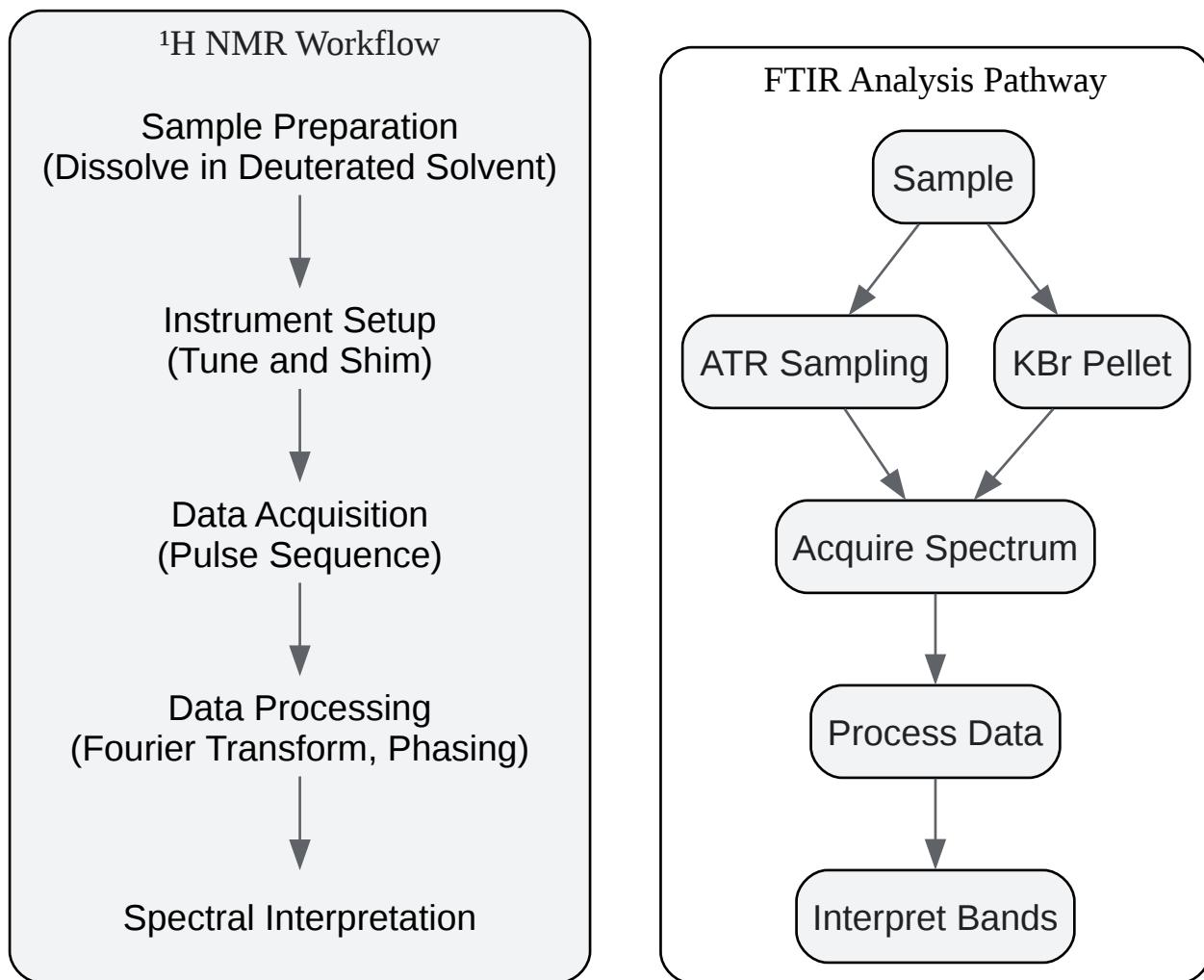
- Sample Preparation: Dissolve approximately 5-10 mg of **tetrahydro-2H-pyran-4-carboxamide** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
- Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.
- Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment is run at a frequency of 400 MHz.[3]
- Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of **tetrahydro-2H-pyran-4-carboxamide** in DMSO-d₆ exhibits the following signals:[3]

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
7.21	br. s	1H	-NHa
6.73	br. s	1H	-NHb
3.80 - 3.90	m	2H	H-2e, H-6e
3.23 - 3.30	m	2H	H-2a, H-6a
2.24 - 2.36	m	1H	H-4
1.47 - 1.66	m	4H	H-3, H-5

- Amide Protons (7.21 and 6.73 ppm): The two broad singlets correspond to the two protons of the primary amide group (-CONH₂). Their broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.
- Methylene Protons adjacent to Oxygen (3.80-3.90 and 3.23-3.30 ppm): The signals for the protons on C2 and C6 are split into two multiplets due to their axial and equatorial positions in the chair conformation of the tetrahydropyran ring. The downfield shift is a result of the deshielding effect of the adjacent electronegative oxygen atom.
- Methine Proton (2.24-2.36 ppm): The multiplet in this region is assigned to the single proton at the C4 position, which is coupled to the neighboring methylene protons at C3 and C5.
- Methylene Protons (1.47-1.66 ppm): This multiplet corresponds to the four protons on C3 and C5 of the tetrahydropyran ring.



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Caption: FTIR Experimental and Analysis Pathway.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure. [7] Experimental Protocol: Mass Spectrometry

- Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
- Ionization: The sample molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
- Detection: The separated ions are detected, and a mass spectrum is generated.

Interpretation of the Mass Spectrum

The mass spectrum of **tetrahydro-2H-pyran-4-carboxamide** (MW = 129.16) is expected to show a molecular ion peak (M^+) or a protonated molecule peak ($[M+H]^+$) depending on the ionization technique used.

- Molecular Ion Peak: In EI-MS, a molecular ion peak at m/z 129 would be expected.
- Protonated Molecule: In ESI-MS, a protonated molecule at m/z 130 would likely be observed.

Fragmentation Pattern:

The fragmentation of amides often involves cleavage of the N-CO bond. [8][9] For **tetrahydro-2H-pyran-4-carboxamide**, key fragmentation pathways could include:

- Loss of the amide group: Cleavage of the C4-C(O)NH₂ bond could lead to a fragment corresponding to the tetrahydropyran ring.
- Ring Opening and Fragmentation: The tetrahydropyran ring can undergo cleavage, leading to various smaller fragments. Common fragmentation of cyclic ethers can also be observed.

A prominent fragment ion in the mass spectrum of primary aliphatic amides is often observed at m/z 44, corresponding to [CONH₂]⁺. [9]

Conclusion

The comprehensive spectral analysis of **tetrahydro-2H-pyran-4-carboxamide** presented in this guide provides a robust framework for its identification and characterization. The combination of ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry offers complementary information that, when taken together, allows for the unambiguous elucidation of its molecular structure. The detailed protocols and interpretations serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development, ensuring the scientific integrity of their work involving this important heterocyclic compound.

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